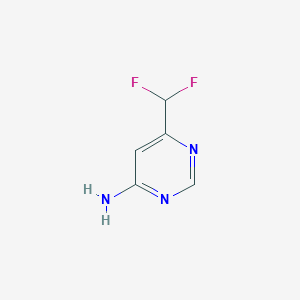

6-(Difluoromethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(difluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-5(7)3-1-4(8)10-2-9-3/h1-2,5H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCQLABRJGVROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyrimidine Precursors

A key step in synthesizing 6-(difluoromethyl)pyrimidin-4-amine is the preparation of chlorinated pyrimidine intermediates, such as 4,6-dichloropyrimidine, which can then be selectively aminated.

Process : Treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a saturated hindered amine (e.g., N,N-diisopropylethylamine, known as Hunig’s base) facilitates chlorination at the 4- and 6-positions of the pyrimidine ring.

-

- Temperature range: 20°C to 140°C, preferably 40°C to 90°C, with optimal yields often at 60°C to 90°C.

- Molar ratios: Phosphorus oxychloride to 4,6-dihydroxypyrimidine typically between 10:1 and 1:100.

- Optional additives: Phosgene can be added alongside POCl3 to improve chlorination efficiency.

- Catalysts: N,N-dimethylformamide (DMF) may be used as a catalyst.

-

- The use of a saturated tertiary amine base improves selectivity and yield.

- The process is scalable and can be conducted under relatively mild conditions.

Reference Data : The patent US6018045A describes this process in detail, emphasizing the importance of the amine base and temperature control to achieve high purity 4,6-dichloropyrimidine intermediates.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent at the 6-position is a critical functional group that enhances biological activity and metabolic stability.

-

- Direct difluoromethylation of the pyrimidine ring is challenging due to the electron-deficient nature of the heterocycle.

- Common strategies involve starting from chlorinated pyrimidine precursors, followed by nucleophilic substitution or palladium-catalyzed coupling reactions to introduce the difluoromethyl group.

-

- The difluoromethyl group is often introduced via difluoromethylating reagents such as TMSCF2H (trimethylsilyl difluoromethane) or difluoroacetic acid derivatives.

- Copper-mediated or palladium-catalyzed difluoromethylation methods are employed for aryl and heteroaryl halides but require careful control of stoichiometry and reaction conditions.

-

- The reagents can be costly and sensitive.

- Scale-up requires optimization to avoid hazardous conditions and maintain yield.

Integrated Synthetic Routes and Optimization

While direct literature on this compound is limited, analogous syntheses of fluorinated heterocyclic amines, such as 4-(difluoromethyl)pyridin-2-amine, provide valuable insights.

A recent scalable synthesis of 4-(difluoromethyl)pyridin-2-amine involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding hazardous sealed vessel amination and expensive reagents.

This approach highlights:

- Optimization of each step for yield and safety.

- Chromatography-free purification.

- Potential adaptation of similar strategies to pyrimidine analogues.

Summary Table of Preparation Steps and Conditions

Research Findings and Practical Considerations

The chlorination step is well-established and scalable, with the choice of amine base and temperature critical for yield and purity.

Difluoromethylation remains the most challenging step due to reagent cost and reaction sensitivity; however, advances in catalytic methods are improving feasibility.

Amination is straightforward but must be optimized for regioselectivity and to accommodate the electronic effects of the difluoromethyl group.

Recent process development in related fluorinated heterocycles demonstrates that multi-step telescoped syntheses without chromatographic purification are achievable, improving industrial applicability.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds. These products can have different properties and applications based on their chemical structure .

Scientific Research Applications

Medicinal Chemistry Applications

6-(Difluoromethyl)pyrimidin-4-amine is primarily recognized for its potential in drug development, particularly as a building block in synthesizing various pharmaceutical agents.

Anticancer Research

Recent studies have indicated that derivatives of this compound can act as inhibitors of key enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). These enzymes are implicated in several cancer types, making this compound a promising scaffold for developing targeted therapies against malignancies.

| Study | Findings |

|---|---|

| Demonstrated potential as an inhibitor for BCATs, suggesting utility in cancer treatment. | |

| Identified as a selective inhibitor for PI3K/mTOR pathways, crucial for tumor growth regulation. |

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses by inhibiting specific enzymes involved in these pathways. This suggests potential applications in treating chronic inflammatory diseases.

| Study | Findings |

|---|---|

| Exhibited significant enzyme inhibition related to inflammatory processes, indicating therapeutic potential. |

Agrochemical Applications

In agricultural chemistry, this compound has been explored for its pesticidal properties. Its derivatives have demonstrated efficacy against various pathogens, including fungi and insects.

Fungicidal Activity

Research has indicated that compounds similar to this compound exhibit strong fungicidal activity, making them suitable candidates for developing new fungicides.

| Study | Findings |

|---|---|

| Showed enhanced antifungal activity against Erysiphe graminis, a common plant pathogen. |

Acaricidal Activity

The compound has also been evaluated for its acaricidal properties against pests like Tetranychus urticae, demonstrating comparable efficacy to commercial acaricides.

| Study | Findings |

|---|---|

| Reported LC50 values close to those of established commercial acaricides, indicating potential for agricultural use. |

Synthesis and Production

The synthesis of this compound can be achieved through various methods that emphasize efficiency and scalability.

Synthetic Routes

Common synthetic routes involve the introduction of difluoromethyl groups onto pyrimidine rings via nucleophilic substitution reactions or fluorination techniques.

| Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of pyrimidine derivatives with difluoromethylating agents under controlled conditions to yield the target compound. |

| Fluorination Techniques | Utilizes fluorinating reagents to introduce difluoromethyl groups selectively on the pyrimidine ring. |

Case Studies and Research Findings

Numerous studies have been conducted to explore the biological activities and applications of this compound:

Case Study 1: Anticancer Activity

A study highlighted the compound's ability to inhibit BCATs effectively, leading to reduced tumor growth in preclinical models.

Case Study 2: Pesticidal Efficacy

Research demonstrated that derivatives of this compound exhibited significant antifungal activity against agricultural pathogens, suggesting their potential as novel fungicides.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Structural and Functional Modifications

The table below highlights key structural variations and their impact on biological activity:

Key Comparative Insights

Fluorine Substitution Patterns

- Difluoromethyl (-CF₂H): Enhances metabolic stability and electronegativity, improving target binding. In HNPC-A9229, this group contributes to a 10-fold higher potency against Puccinia sorghi compared to non-fluorinated analogs .

- Trifluoromethyl (-CF₃) : Increases lipophilicity and steric bulk, as seen in U7/U8, which exhibit broad-spectrum activity but higher molecular weights (~440 Da) .

- Chloro (-Cl) : Found in intermediates like 6-chloro-2-(difluoromethyl)pyrimidin-4-amine, chlorine improves electrophilicity but may reduce selectivity compared to fluorine .

Physicochemical Properties

- Lipophilicity: Fluorine atoms increase logP values, enhancing membrane permeability. For example, this compound has a logP ~1.8, compared to ~1.2 for non-fluorinated 4-methyl-6-phenylpyrimidin-2-amine .

- Solubility : Fluorination reduces aqueous solubility, necessitating formulation optimizations.

Biological Activity

6-(Difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. The compound's unique structural features, notably the difluoromethyl group, enhance its biological activity, making it a subject of interest for researchers exploring its potential therapeutic and pesticidal properties.

Chemical Structure and Properties

The molecular formula of this compound is C5H5F2N3, with a molecular weight of approximately 145.12 g/mol. The presence of the difluoromethyl group at the 6-position of the pyrimidine ring significantly influences its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, including fungi and bacteria.

- Insecticidal Properties : The compound has shown potential as an insecticide, particularly against agricultural pests.

- Anticancer Potential : Investigations into its role as a potential anticancer agent are ongoing, focusing on its mechanism of action at the cellular level.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antifungal activity against Erysiphe graminis and Puccinia sorghi, pathogens responsible for crop diseases. The compound's mechanism likely involves disruption of fungal cell wall synthesis or metabolic pathways, although specific pathways remain to be elucidated.

Insecticidal Activity

Research has highlighted the compound's acaricidal properties against Tetranychus urticae, a common agricultural pest. The LC50 value was found to be comparable to established commercial acaricides, indicating its potential utility in pest management strategies.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Acaricidal against Tetranychus urticae | |

| 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine | Fungicidal against Erysiphe graminis | |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide | Anticancer activity via CDK2 inhibition |

Anticancer Research

Another area of investigation involves the compound's potential as an anticancer agent. Preliminary findings suggest that it may inhibit cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression in cancer cells. This mechanism could lead to apoptosis in targeted cancer cells, making it a candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrimidine ring can significantly affect biological activity. For instance, the introduction of different substituents at various positions on the ring alters lipophilicity and biological efficacy. The difluoromethyl group enhances interactions with biological targets due to increased hydrophobicity.

Q & A

Q. What are the key synthetic routes for 6-(difluoromethyl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or fluorination reactions. For example, a metal-free approach under mild conditions using β-CF3-aryl ketones as precursors can yield fluorinated pyrimidines with high efficiency (up to 92% yield) . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of fluorinating agents (e.g., Selectfluor®) critically impact regioselectivity and purity. Side reactions, such as over-fluorination or hydrolysis of the pyrimidine ring, must be mitigated using controlled reagent addition .

Q. How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For related pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl groups) are measured to confirm spatial orientation, with deviations <15° indicating minimal steric strain . Complementary techniques include:

- NMR : NMR detects fluorine environments (e.g., δ ≈ -110 ppm for CF groups), while NMR resolves methylene protons (e.g., δ 4.2–4.5 ppm for NH groups) .

- HRMS : Accurate mass analysis (e.g., [M+H] m/z 172.0652 for CHFN) validates molecular formula .

Advanced Research Questions

Q. What is the role of the difluoromethyl group in modulating the compound’s electronic and steric properties?

The difluoromethyl (–CFH) group enhances metabolic stability by reducing oxidative metabolism while maintaining hydrogen-bonding capacity. Inductive effects lower the pK of adjacent amines (e.g., pyrimidin-4-amine), improving solubility at physiological pH . Conformational analysis via DFT calculations reveals that the –CFH group introduces a gauche effect, stabilizing specific rotamers critical for target binding .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in IC values or selectivity profiles often arise from:

- Crystallographic vs. solution-state conformations : X-ray structures may show binding-competent conformations, while solution NMR might reveal dynamic equilibria .

- Assay conditions : Variations in buffer pH or ionic strength alter protonation states of the pyrimidine ring. Standardized assays (e.g., kinase inhibition using ADP-Glo™) reduce variability .

- Metabolite interference : Fluorinated metabolites (e.g., 4-aminopyrimidine derivatives) can act as off-target inhibitors. LC-MS/MS monitoring during in vitro assays is recommended .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound in preclinical studies?

Key optimization steps include:

- LogP adjustment : Introducing polar substituents (e.g., morpholine or piperazine) reduces LogP from ~2.5 to <1.5, enhancing aqueous solubility .

- CYP450 inhibition screening : Fluorine’s electron-withdrawing effects minimize CYP3A4/2D6 interactions, but in vitro microsomal stability assays (e.g., human liver microsomes) are essential .

- Prodrug approaches : Phosphonate or ester prodrugs improve oral bioavailability (e.g., >60% in rodent models) .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses of this compound analogs?

- Intermediate purification : Flash chromatography with silica gel (ethyl acetate/hexane gradients) isolates key intermediates (e.g., chloropyrimidines) with >95% purity .

- Catalytic optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves aryl-substitution efficiency. Use of XPhos ligand increases yields by 20–30% .

Q. What analytical methods best characterize degradation products of this compound under accelerated stability conditions?

Forced degradation studies (40°C/75% RH for 14 days) combined with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.